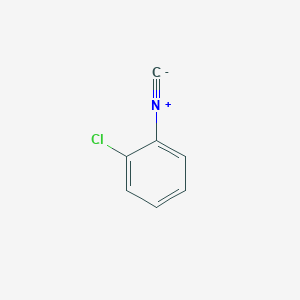

1-Chloro-2-isocyanobenzene

Description

Properties

IUPAC Name |

1-chloro-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNNMKBEVALIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10432-84-5 | |

| Record name | 1-chloro-2-isocyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Chloro 2 Isocyanobenzene

Precursor Synthesis

The crucial precursor for 1-chloro-2-isocyanobenzene is N-(2-chlorophenyl)formamide. This intermediate is synthesized through the formylation of 2-chloroaniline (B154045).

Formylation of 2-Chloroaniline to N-(2-Chlorophenyl)formamide

The conversion of 2-chloroaniline to N-(2-chlorophenyl)formamide is a fundamental N-formylation reaction. This process involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the primary amine.

The efficiency and yield of the formylation of 2-chloroaniline are highly dependent on the reaction conditions. Researchers have explored various methods to optimize this transformation, focusing on the choice of formylating agent, catalyst, solvent, and reaction temperature.

One common and traditional method involves the use of formic acid. For instance, refluxing 2-chloroaniline with a high concentration of formic acid can produce the desired N-(2-chlorophenyl)formamide. prepchem.com Another approach utilizes a mixture of formic acid and acetic anhydride.

More contemporary and sustainable methods aim to avoid harsh conditions and improve yields. For example, the N-formylation of 2-chloroaniline has been achieved with a 65% yield at room temperature over 24 hours using carbon dioxide and phenylsilane, catalyzed by a zinc-based system. rsc.org This highlights a move towards milder and more environmentally conscious synthetic routes. The optimization of reaction conditions often involves screening different solvents and catalysts. Studies on the N-formylation of aniline (B41778) have shown that the choice of solvent can significantly enhance the reaction rate. For example, using acetonitrile (B52724) as a solvent has been shown to considerably speed up the reaction compared to solvent-free conditions. researchgate.net Furthermore, catalytic systems, such as those based on manganese, have been optimized for the N-formylation of anilines using oxalic acid as a carbon monoxide surrogate, achieving high yields under specific temperature and atmospheric conditions. acs.org

The table below summarizes various conditions explored for the N-formylation of anilines, providing insight into the parameters that can be adjusted for the synthesis of N-(2-chlorophenyl)formamide.

Table 1: Optimization of N-Formylation of Anilines

| Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Zinc-based catalyst, CO2, Phenylsilane | - | Room Temp. | 24 h | 65% (for 2-chloroaniline) | rsc.org |

| Mesoporous MgO | Acetonitrile | Room Temp. | 20 min | 99.5% (for aniline) | researchgate.net |

| MnCl2·4H2O, (COOH)2·2H2O | DMF | 130 °C | 20 h | 98% (for aniline) | acs.org |

| Formic Acid | - | Reflux | 4 h | Not Specified | prepchem.com |

This table is illustrative of general aniline formylation and provides a basis for understanding the specific synthesis of N-(2-chlorophenyl)formamide.

Dehydration Protocols for Isocyanide Formation

The final step in the synthesis of this compound is the dehydration of N-(2-chlorophenyl)formamide. This reaction removes a molecule of water to form the isocyanide functional group.

Phosphorus Oxychloride-Mediated Dehydration

A widely employed and effective method for the dehydration of formamides is the use of phosphorus oxychloride (POCl₃). mdpi.comrsc.orgrsc.org This reagent, often used in combination with a base, facilitates the elimination of water to generate the isocyanide. rsc.orgrsc.org The reaction of N-(4-chloro-2-iodophenyl)formamide with phosphorus oxychloride and triethylamine (B128534) in tetrahydrofuran (B95107) (THF) at 0 °C is a representative example of this transformation. clockss.org

Tertiary amine bases, most commonly triethylamine (Et₃N), play a crucial role in the phosphorus oxychloride-mediated dehydration. mdpi.comrsc.orgrsc.org The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction between the formamide (B127407) and phosphorus oxychloride. This prevents the protonation of the starting materials and the product, which could lead to undesired side reactions and lower yields. The selection of the base is important, with studies indicating that tertiary amines like triethylamine are superior for this dehydration process. mdpi.com

In a push towards greener chemistry, solvent-free conditions for the dehydration of formamides have been developed. mdpi.comsmu.ac.za A highly efficient protocol describes the synthesis of isocyanides by reacting formamides with phosphorus oxychloride in the presence of triethylamine, which also acts as the solvent. mdpi.comsmu.ac.zanih.gov This method is advantageous as it is rapid, with reactions often completing in under five minutes at 0 °C, and results in high to excellent yields of the isocyanide product. mdpi.comsmu.ac.zanih.gov This solvent-free approach not only increases the speed and efficiency of the synthesis but also enhances safety and minimizes chemical waste, making it a more sustainable alternative to traditional solvent-based methods. mdpi.comsmu.ac.za

The table below presents data on a solvent-free dehydration protocol, demonstrating its effectiveness.

Table 2: Solvent-Free Dehydration of N-Substituted Formamides

| Substrate | Dehydrating Agent | Base/Solvent | Temperature | Time | Yield | Reference |

|---|

This table illustrates the general applicability and efficiency of the solvent-free method for isocyanide synthesis.

Alternative Dehydration Reagents and Methodologies

The quest for safer and more versatile dehydrating agents has led to the exploration of several alternatives to phosphorus oxychloride and phosgene (B1210022) for the synthesis of aryl isocyanides. These reagents offer varying degrees of reactivity, selectivity, and milder reaction conditions.

Key alternative reagents include:

Tosyl Chloride (TsCl) : In combination with a base like pyridine (B92270) or triethylamine, tosyl chloride has proven to be a valuable dehydrating agent. nih.govnih.gov It is considered easier to handle and less toxic than POCl₃. rsc.org The use of TsCl, which can be an industrial waste product, enhances its sustainability profile. rsc.org Mechanochemical approaches using TsCl and sodium carbonate have also been developed, offering a greener procedure. nih.gov

Burgess Reagent : This reagent is known for being a mild and selective dehydrating agent for formamides. nih.gov

Trichlorotriazine (TCT) : TCT is another powerful dehydrating agent that serves as a viable alternative to phosphorus-based compounds. nih.gov

Triphenylphosphine (PPh₃) and Iodine : This combination has been introduced as a less toxic dehydration system, yielding good results, particularly for aromatic formamides. rsc.orgmdpi.com

Diphosgene and Triphosgene : While still based on phosgene chemistry, these liquid and solid surrogates are often considered safer and easier to handle than gaseous phosgene. nih.govnih.gov

Triflic Anhydride : This reagent is particularly efficient for synthesizing vinyl isocyanides but is also applicable to other formamides, often used with a non-nucleophilic base like N,N-diisopropylethylamine. thieme-connect.de

Difluorocarbene : A more recent and innovative approach involves the in-situ generation of difluorocarbene, which reacts with primary amines to produce isocyanides, offering a phosgene-free route. sci-hub.se

The choice of reagent and methodology can significantly impact the yield and purity of the resulting this compound. For instance, a procedure for synthesizing this compound involves the dehydration of N-(2-chlorophenyl)formamide with POCl₃ and triethylamine in THF at 0 °C. rsc.org While effective, alternative methodologies aim to improve upon the safety and environmental profile of such established protocols. Research into the synthesis of substituted 2-isocyanopyridines showed that while POCl₃ gave very low yields, the use of dichlorophenylphosphine (B166023) oxide (PhPOCl₂) as the dehydrating agent led to a significant improvement in yield. sci-hub.se

| Dehydrating Reagent | Typical Base/Co-reagent | General Applicability & Notes | Reference |

|---|---|---|---|

| Tosyl Chloride (TsCl) | Pyridine, Triethylamine, Sodium Carbonate | Powerful dehydrating agent, less toxic than POCl₃. Suitable for mechanochemical synthesis. | nih.gov |

| Burgess Reagent | Not specified | Known for being mild and selective. | nih.gov |

| Trichlorotriazine (TCT) | Not specified | A valuable and powerful alternative to phosphorus compounds. | nih.gov |

| Triphenylphosphine (PPh₃) / Iodine | Pyridine | Less toxic system, effective for aromatic formamides. | rsc.orgmdpi.com |

| Diphosgene / Triphosgene | Tertiary Amines | Safer solid/liquid surrogates for highly toxic phosgene gas. | nih.govnih.gov |

| Dichlorophenylphosphine oxide (PhPOCl₂) | Not specified | Shown to be a superior alternative to POCl₃ for certain substituted heteroaromatic isocyanides. | sci-hub.se |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isocyanides to minimize environmental impact and enhance safety. mdpi.com This involves a holistic assessment of the entire synthetic process, from starting materials to solvent choice and waste generation.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. organic-chemistry.org In the synthesis of this compound via formamide dehydration, the ideal reaction would incorporate all atoms from the starting N-(2-chlorophenyl)formamide into the final product, with the elements of water being the only byproduct.

However, the use of dehydrating agents and bases introduces other atoms that end up as waste. The Environmental Factor (E-factor) , defined as the total mass of waste generated per mass of product, is a practical measure of a process's environmental footprint. rsc.org Traditional isocyanide syntheses are often associated with large amounts of waste and, consequently, high E-factors. rsc.org

| Synthetic Method | Key Green Chemistry Consideration | Potential Advantage | Reference |

|---|---|---|---|

| p-TsCl Dehydration | Lower E-Factor compared to other methods. | Less waste generated per unit of product. | rsc.org |

| Mechanochemical Synthesis | Significant reduction in solvent usage. | Drastically reduces solvent waste, a major contributor to high E-factors. | nih.govmdpi.com |

| Solvent-Free POCl₃ Method | Eliminates volatile organic solvents (VOCs). | Improves safety and sustainability by avoiding hazardous solvents like DCM. | mdpi.com |

| Catalytic Dehydration | Use of catalysts instead of stoichiometric reagents. | Reduces waste as catalysts are used in small amounts and can be recycled. | patsnap.com |

Sustainable reaction design for this compound synthesis focuses on several key areas:

Solvent Choice : A major source of waste in chemical synthesis is the use of volatile and hazardous solvents like dichloromethane (B109758) (DCM). rsc.org Green chemistry principles advocate for replacing such solvents with more sustainable alternatives. Studies have investigated solvents like ethyl acetate (B1210297) (EA), 2-methyltetrahydrofuran (B130290) (Me-THF), and dimethyl carbonate (DMC), with Me-THF often showing excellent results in terms of yield and improved environmental profile. rsc.org Recently, a highly efficient, solvent-free protocol using triethylamine as both a base and the reaction medium for POCl₃-mediated dehydration has been developed, offering high yields in very short reaction times. mdpi.com

Process Intensification : This involves developing methods that are faster, safer, and more efficient.

Mechanochemistry : The use of ball-milling for the dehydration of formamides represents a significant process intensification. nih.govmdpi.com This technique can reduce or eliminate the need for bulk solvents, shorten reaction times, and sometimes improve yields.

Continuous Flow Reactors : The adoption of microreactor technology allows for precise control over reaction parameters like temperature and mixing, leading to improved product quality and safety, especially for potentially hazardous reactions. patsnap.com

Reduced Reaction Times : Modern protocols have drastically cut reaction times. For example, a solvent-free method using POCl₃ and triethylamine can produce isocyanides in under 5 minutes at 0 °C, a significant improvement over methods requiring several hours. mdpi.com This not only saves energy but also increases throughput.

Phosgene-Free Routes : A major goal in sustainable isocyanate and isocyanide chemistry is the complete avoidance of phosgene and its derivatives. nwo.nlbiorizon.eu Research into catalytic reductive carbonylation of nitroaromatics and the thermolysis of carbamates represents a long-term strategy to develop safer industrial processes. nwo.nlgoogle.com

By integrating these green chemistry and sustainable engineering principles, the synthesis of this compound can be shifted towards a more economically viable and environmentally responsible process.

Reaction Mechanisms and Reactivity of 1 Chloro 2 Isocyanobenzene

Electronic and Steric Effects on Reactivity

The electronic properties of the chlorine and isocyanide substituents significantly modulate the electron density of the aromatic ring, influencing its susceptibility to attack. Furthermore, the physical presence of the chlorine atom introduces steric factors that can direct the outcome of certain reactions.

The reactivity of the benzene (B151609) ring in 1-chloro-2-isocyanobenzene towards electrophilic aromatic substitution is governed by the combined electronic effects of the chloro and isocyano substituents.

Isocyanide Group: The isocyanide (or isocyano) group is strongly electron-withdrawing. acs.orgpoliuretanos.net This property arises from the electronic structure of the group, which withdraws electron density from the aromatic ring. When attached to a phenyl ring, the extended conjugation allows for better delocalization of electrons, and this effect is enhanced by electron-withdrawing groups. acs.org Quantum chemical studies using Hammett constants confirm the electron-withdrawing nature of the isocyanide group. rsc.org

The simultaneous presence of both a deactivating chloro group and a strongly deactivating isocyanide group renders the aromatic ring of this compound significantly electron-poor and thus highly unreactive towards standard electrophilic aromatic substitution reactions. masterorganicchemistry.com Sterically, the chlorine atom at the 2-position hinders access to one of the ortho positions relative to the isocyanide group, which could influence the regioselectivity of any potential substitution reactions, though such reactions are generally unfavorable. stackexchange.comyoutube.com

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. nih.govnih.gov Isocyanides are cornerstone reactants for some of the most powerful MCRs, such as the Ugi and Passerini reactions. organic-chemistry.orgnih.gov In these reactions, the reactivity is centered on the isocyanide functional group itself, not on the aromatic ring. The isocyanide carbon acts as a nucleophile and an electrophile at the same atom. acs.org

In the context of this compound, the chloro-substituent on the aromatic ring does not alter the fundamental regioselectivity of the MCR. The reaction's course is determined by the sequence of nucleophilic and electrophilic additions to the isocyanide carbon. wikipedia.orgnumberanalytics.com For instance, in an Ugi reaction, the isocyanide adds to an iminium ion intermediate, and in a Passerini reaction, it adds to a carbonyl group. organic-chemistry.orgwikipedia.orgnumberanalytics.com The role of the 2-chlorophenyl group is primarily to become a part of the final molecule's scaffold, potentially influencing its physical, chemical, and biological properties. The reaction's regioselectivity remains consistent, with the new bonds forming exclusively at the isocyanide carbon.

Nucleophilic Substitution Reactions

While electrophilic substitution on the ring is disfavored, the electronic properties of the substituents make nucleophilic aromatic substitution (SNAr) a viable reaction pathway.

Aryl halides like chlorobenzene (B131634) are typically unreactive towards nucleophilic substitution because the carbon-chlorine bond has a partial double-bond character due to resonance, making it strong and difficult to break. quora.com Furthermore, SN2 reactions are hindered because the ring prevents backside attack, and SN1 reactions are unlikely due to the instability of the resulting aryl cation. quora.comquora.com

However, nucleophilic aromatic substitution can proceed via the SNAr mechanism if the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. quora.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

In this compound, the isocyanide group is strongly electron-withdrawing and is located ortho to the chlorine atom. This arrangement activates the chlorine atom, making it a suitable leaving group for SNAr reactions. The reaction proceeds through the addition of a nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion. quora.com

The activated nature of the chlorine atom in this compound allows it to be displaced by various nucleophiles, including amines and thiols. These reactions provide a pathway to synthesize new, substituted isocyanobenzene (B1200496) derivatives. This synthetic strategy has been demonstrated for analogous compounds where a halogen is displaced by a nucleophile. rug.nl

For example, reacting this compound with a primary or secondary amine, in the presence of a base, would be expected to yield the corresponding N-substituted 2-isocyanoaniline. Similarly, reaction with a thiol would produce a 2-isocyanophenyl sulfide (B99878). These reactions are typically performed under conditions that facilitate the SNAr mechanism. rug.nl

Reactions at the Isocyanide Functional Group

The isocyanide group is exceptionally versatile and serves as a linchpin for numerous transformations, most notably multi-component reactions that enable the rapid assembly of complex molecular architectures. acs.orgresearchgate.net

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. numberanalytics.comwikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a cyclic transition state in aprotic solvents, initiated by the nucleophilic attack of the isocyanide on the carbonyl carbon. nih.govorganic-chemistry.org

The Ugi four-component reaction (U-4CC) is even more powerful, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.orgwikipedia.org The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion, and subsequent intramolecular rearrangement (the Mumm rearrangement) yields the final product. wikipedia.org

For this compound, these reactions provide a robust platform for generating libraries of diverse compounds where the 2-chlorophenyl moiety is incorporated into the final structure. organic-chemistry.orgwalisongo.ac.id Beyond MCRs, the isocyanide group can also undergo other transformations, such as hydrolysis in the presence of acid to form the corresponding N-(2-chlorophenyl)formamide. smolecule.com

Oxidation Pathways to Isocyanates

The isocyanide group can be readily oxidized to the corresponding isocyanate. In the case of this compound, this oxidation yields 1-chloro-2-isocyanatobenzene. This transformation is a valuable synthetic route, as isocyanates are crucial intermediates in the production of polyurethanes, ureas, and other important chemical compounds.

A general and efficient method for the oxidation of isonitriles to isocyanates involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride. This process is typically rapid, often completing within minutes, and produces dimethyl sulfide as the primary byproduct. The resulting 1-chloro-2-isocyanatobenzene can then be used in subsequent reactions, such as additions of amines to form substituted ureas, a common strategy in the synthesis of pharmacologically active molecules. acs.orgnih.gov

Table 1: Oxidation of this compound

| Reactant | Product | Typical Reagents |

|---|

Reduction Pathways to Amines

The isocyanide functional group is susceptible to reduction, providing a pathway to secondary amines. The reduction of this compound specifically yields N-methyl-2-chloroaniline. This reaction involves the addition of four hydrogen atoms across the isocyanide moiety.

Common laboratory methods for this transformation include catalytic hydrogenation, using hydrogen gas in the presence of a platinum (Pt) or Raney nickel catalyst, or chemical reduction with a strong hydride-donating agent like lithium aluminium hydride (LiAlH₄). doubtnut.comaakash.ac.indoubtnut.com This process is a definitive method for preparing secondary amines where one of the substituents on the nitrogen is a methyl group. doubtnut.comaakash.ac.in

Table 2: Reduction of this compound

| Reactant | Product | Typical Reagents |

|---|

Nucleophilic and Electrophilic Characteristics of the Isocyanide Carbon

The terminal carbon of the isocyanide group exhibits a fascinating dual reactivity, acting as both a nucleophile and an electrophile. acs.org This amphiphilic nature is a cornerstone of isocyanide chemistry. acs.orgacs.org While it can react with both types of species, its nucleophilic character is most prominently featured in multicomponent reactions (MCRs).

In reactions like the Passerini and Ugi reactions, the isocyanide carbon acts as a potent nucleophile, attacking a carbonyl or imine carbon in an initial step. wikipedia.orgrsc.org A specific application of this compound has been demonstrated in a three-component Ugi-type reaction. In a neat (solvent-free) mixture heated by microwave radiation, this compound reacts with furan-2-carbaldehyde and 3-bromopyridin-2-amine to form 8-bromo-N-(2-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine. biorxiv.org This highlights the compound's utility as a building block in the efficient, diversity-oriented synthesis of complex heterocyclic structures. biorxiv.org

Non-Covalent Interactions Involving the Isocyanide Moiety

The isocyanide group is a key player in forming various non-covalent interactions, which are fundamental to crystal engineering and the design of self-assembling molecular systems.

Investigation of π-Hole Interactions

The region of positive electrostatic potential located on the extension of the C≡N bond axis, known as a π-hole, allows the isocyanide group to act as an electrophilic partner in non-covalent interactions. While direct studies on this compound are limited, extensive research on the closely related compound, 4-chloro-2-iodo-1-isocyanobenzene, provides significant insight.

In the crystal structure of a gold(I) complex, [AuCl(CNC₆H₃-4-Cl-2-I)], a rare and structure-determining π-hole interaction was identified. researchgate.netacs.org This interaction, denoted as π-hole(CN)···Cl, occurs between the isocyanide carbon of one complex and the chloro ligand of a neighboring molecule. researchgate.net Density functional theory (DFT) calculations have verified the attractive nature of this noncovalent bond. researchgate.netacs.org

Table 3: Key Intermolecular Contact in [AuCl(CNC₆H₃-4-Cl-2-I)] Crystal Structure

| Interaction Type | Atoms Involved | Distance (Å) | Comparison to van der Waals Radii |

|---|

Data from a study on the related compound 4-chloro-2-iodo-1-isocyanobenzene. researchgate.net

Hydrogen Bonding and Other Supramolecular Interactions

Beyond hydrogen and π-hole interactions, the supramolecular assembly of isocyanide-containing molecules can be governed by a range of other forces. In the crystal structure of the aforementioned gold(I) complex of 4-chloro-2-iodo-1-isocyanobenzene, aurophilic (Au···Au) interactions and three-center halogen bonding involving the iodine atoms were also identified as crucial structure-determining forces. researchgate.netacs.org In other systems, π-π stacking interactions between the aryl rings of the isocyanide ligands further stabilize the supramolecular structure. acs.org

Implications for Crystal Engineering and Self-Assembly

The interplay of the various non-covalent interactions involving the isocyanide moiety has profound implications for crystal engineering. By programming molecules with specific interaction sites, it is possible to guide their self-assembly into predictable and functional supramolecular architectures.

The study of the gold(I) complex of 4-chloro-2-iodo-1-isocyanobenzene demonstrated that the combination of π-hole(CN)···Cl interactions and aurophilic forces accomplishes a 2D extended ladder-type architecture in the solid state. researchgate.netacs.org Similarly, in palladium and platinum complexes of other halogenated phenyl isocyanides, the interplay between C–X···X–C halogen bonds and C–H···X–C hydrogen bonds supports the formation of 1D chains. mdpi.com These examples underscore how the isocyanide group and its surrounding functionalities can be used as tectons—rigid building blocks—to construct ordered crystalline materials with specific dimensionalities and potential properties. mdpi.com

Advanced Applications in Organic Synthesis

Multicomponent Reactions (MCRs) Featuring 1-Chloro-2-isocyanobenzene

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. nih.govnih.gov Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of these transformations, and this compound is a frequently utilized isocyanide component. nih.govfrontiersin.orgnih.gov These reactions provide rapid access to diverse chemical libraries, which is particularly valuable in drug discovery. nih.govmdpi.com

The reactivity of this compound has been harnessed to construct a variety of complex heterocyclic systems. A notable example is its participation in an unexpected multicomponent reaction that deviates from the typical Ugi reaction pathway. When 2,5-dihydro-1,3-thiazole S-monoxides are reacted with an isocyanide like 1-chloro-4-isocyanobenzene (B156965) (a regioisomer of the title compound) and an acid in an alcoholic solvent, they form cyclic α-alkoxy isothioureas instead of the expected bisamides. rsc.org This novel transformation highlights how modifying one component in a multicomponent setup can lead to completely different and valuable heterocyclic products. rsc.org The reaction is believed to proceed through a protonated sulfoxide (B87167), which undergoes ring-opening by the alcohol, followed by reaction with the isocyanide and subsequent ring-closure to yield the final isothiourea product. rsc.org This strategy has been used to access scaffolds like imidazo[1,2-a]-annulated pyridines, pyrazines, and pyrimidines. mdpi.com

The Ugi four-component reaction (U-4CR) is one of the most significant IMCRs, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide, often referred to as a bis-amide. mdpi.comwikipedia.org The reaction is known for its high convergence, typically proceeding at room temperature in polar solvents like methanol, and driving to completion due to an irreversible Mumm rearrangement as the final step. wikipedia.org

The general mechanism involves the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion undergoes nucleophilic attack by the isocyanide carbon, forming a nitrilium ion intermediate. wikipedia.org This intermediate is then trapped by the carboxylate anion, and the subsequent Mumm rearrangement yields the stable bis-amide product. wikipedia.org

Aryl isocyanides such as this compound are common substrates in this reaction, leading to the formation of complex dipeptide-like structures. thieme-connect.de The versatility of the Ugi reaction allows for the creation of large libraries of compounds for applications in medicinal chemistry, including the synthesis of peptidomimetics and anesthetic drugs like lidocaine. wikipedia.orgresearchgate.net

Discovered by Mario Passerini in 1921, the Passerini three-component reaction (P-3CR) was the first IMCR to be reported. nih.govwikipedia.orgmdpi.com It involves the reaction of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxycarboxamide. wikipedia.orgmdpi.commdpi.com The reaction is typically conducted in aprotic solvents at high concentrations. mdpi.comsciforum.net The mechanism is thought to proceed via a concerted pathway where a hydrogen-bonded cluster of the carboxylic acid and carbonyl compound reacts with the isocyanide. nih.gov An alternative ionic pathway may operate in polar solvents. wikipedia.org

This compound can be effectively employed in the Passerini reaction. For instance, its reaction with benzaldehyde (B42025) and benzoic acid yields the corresponding α-acyloxycarboxamide. mdpi.com This reaction underscores the utility of this compound in generating depsipeptide analogues, which have significance as bioactive molecules. mdpi.com

The primary products of the Passerini reaction are α-acyloxycarboxamides. nih.govmdpi.com These compounds are valuable scaffolds in medicinal chemistry, with reported activities including anti-infective and antitumoral properties. nih.gov The synthesis of these molecules is often efficient and can be performed under mild conditions, sometimes even in aqueous media without a catalyst. mdpi.comiaea.org

A specific example is the synthesis of C-(2-chlorophenylcarbamoyl)(phenyl)methyl benzoate (B1203000) from the reaction of this compound, benzaldehyde, and benzoic acid. mdpi.com This reaction can be catalyzed by immobilized sulfuric acid on silica (B1680970) gel in water, highlighting a green chemistry approach to these valuable compounds. mdpi.com The proposed mechanism involves the activation of the aldehyde's carbonyl group by the catalyst, followed by nucleophilic attack from the isocyanide to form a nitrilium intermediate. This intermediate is then attacked by the carboxylate, and a subsequent Mumm rearrangement yields the final α-acyloxycarboxamide product. mdpi.com

Table 1: Synthesis of an α-Acyloxycarboxamide via Passerini Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|

This interactive table summarizes a specific application of the Passerini reaction.

Research into IMCRs continues to uncover novel transformations that expand the synthetic utility of isocyanides like this compound. As previously mentioned, the reaction of α-sulfinyl imines (2,5-dihydro-1,3-thiazole S-monoxides) with an isocyanide and an acid in an alcohol solvent represents a departure from the expected Ugi reaction, yielding cyclic α-alkoxy isothioureas. rsc.org This discovery demonstrates that subtle changes in the starting materials can lead to entirely new reaction pathways and the formation of unique molecular scaffolds. rsc.org Such explorations are crucial for expanding the diversity of molecules that can be accessed through multicomponent strategies. frontiersin.orgnih.gov

Cross-Coupling Chemistry

Beyond its role in multicomponent reactions, the chloro-substituent of this compound allows it to participate in metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Suzuki cross-coupling, which typically joins an organoboron compound with an organic halide, is a powerful tool for constructing biaryl structures. beilstein-journals.org

While aryl bromides and iodides are more reactive, significant progress has been made in developing catalytic systems for the coupling of less reactive but more widely available aryl chlorides. beilstein-journals.org Palladium-based catalysts, often employing phosphine (B1218219) ligands, are commonly used for this purpose. beilstein-journals.orgnih.gov The mechanism generally involves the oxidative addition of the aryl chloride to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org

As an aryl chloride, this compound is a suitable substrate for such transformations, allowing for the substitution of the chlorine atom with various aryl groups. This enables the synthesis of more complex isocyanide building blocks, which can then be used in subsequent multicomponent reactions or other synthetic endeavors. rug.nl The ability to perform selective cross-coupling on a dihalogenated compound containing different halogens (e.g., chloro and bromo) further enhances the synthetic utility of these reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. researchgate.net For a substrate like this compound, palladium-catalyzed reactions can proceed by leveraging the reactivity of either the isocyanide moiety or the carbon-chlorine bond. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgfiveable.me

Aryl isocyanides have emerged as effective single-carbon (C1) synthons, serving as surrogates for carbon monoxide (CO) in various carbonylative transformations. In the context of palladium-catalyzed allylic carbonylative Negishi cross-coupling, sterically bulky aromatic isocyanides are particularly effective. sioc-journal.cnsioc-journal.cn This reaction typically involves the coupling of an allylic electrophile, an organozinc (Negishi) reagent, and an isocyanide to produce valuable β,γ-unsaturated ketones.

The use of a sterically hindered aromatic isocyanide is crucial as it can minimize common side reactions such as β-hydride elimination from the key allyl imidoylpalladium intermediate. sioc-journal.cnresearchgate.net While research has often highlighted isocyanides like 2-isopropyphenyl isocyanide, the principles extend to other substituted aryl isocyanides such as this compound. sioc-journal.cn The reaction proceeds under mild conditions and demonstrates a broad substrate scope. sioc-journal.cn

The proposed mechanism involves the initial oxidative addition of the palladium(0) catalyst to the allylic substrate. This is followed by the 1,1-insertion of the aryl isocyanide into the allyl-palladium bond to form an allyl imidoylpalladium intermediate. Subsequent transmetalation with the organozinc reagent and reductive elimination yields the final β,γ-unsaturated imine, which is then hydrolyzed to the corresponding ketone. researchgate.net

The carbon-chlorine bond in aryl chlorides like this compound is significantly stronger than the corresponding C-Br or C-I bonds, making its activation in catalytic cycles more challenging. uwindsor.ca However, significant progress has been made in developing palladium-based catalyst systems capable of activating these robust bonds. researchgate.net The key to this activation is typically the use of electron-rich and sterically bulky phosphine ligands, such as P(t-Bu)₃ or biaryl phosphines (e.g., SPhos, XPhos), which promote the difficult oxidative addition of the aryl chloride to the Pd(0) center. researchgate.netrsc.org

Recent studies have also demonstrated that ligandless, heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), can effectively catalyze the Suzuki cross-coupling of aryl chlorides. researchgate.net The activation in these systems is attributed to a synergistic electronic and anchimeric effect between the palladium surface and the aryl chloride. researchgate.net The choice of solvent and base is also critical in controlling the reaction pathway and preventing side reactions like homocoupling. researchgate.net Computational studies have provided deeper insight into the energetics of C-Cl bond activation, confirming that the oxidative insertion of Pd(0) into the C-Cl bond is a viable pathway with a lower activation barrier compared to other bonds like C-C. acs.orgrsc.org

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org Initially limited to more reactive aryl iodides and bromides, advancements in catalyst design have extended its scope to include less reactive but more abundant aryl chlorides. uwindsor.cawikipedia.org

For a substrate like this compound, a Suzuki-Miyaura reaction would involve the coupling of its aryl chloride moiety with an organoboronic acid or ester. This transformation allows for the introduction of a new aryl or vinyl substituent at the position of the chlorine atom, while potentially leaving the isocyano group intact for subsequent functionalization. The successful coupling of aryl chlorides relies on the catalyst systems discussed previously, which are capable of facilitating the oxidative addition of the C-Cl bond to the Pd(0) center. libretexts.orguwindsor.ca The general mechanism follows the standard catalytic cycle of oxidative addition, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The chemoselectivity of these reactions is a key consideration, and it has been shown that C-Cl bonds can be selectively activated even in the presence of other functional groups like triflates (OTf) under specific conditions. rsc.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | 80 |

| Pd₂ (dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 |

| Pd/C (ligandless) | None | K₂CO₃ | DMF/Water | 80 |

| Palladacycle | Sulfur-containing | K₃PO₄ | DMF | RT |

Copper-Catalyzed Cyclization Reactions

Copper catalysis offers a complementary and often more economical alternative to palladium for certain transformations. nih.govrsc.org In the chemistry of aryl isocyanides, copper catalysts are particularly adept at promoting cyclization reactions to form heterocyclic structures, such as indoles.

A significant advancement in indole (B1671886) synthesis involves the copper(I)-catalyzed borylative cyclization of 2-alkenylphenyl isocyanides. acs.orgacs.org This reaction utilizes a diboronate reagent and proceeds under mild, neutral conditions at room temperature. nih.gov The process exhibits high functional group tolerance, accommodating esters, ketones, amides, and even bromo substituents on the aromatic ring, which suggests that a chloro-substituted substrate like a 2-alkenyl derivative of this compound would be a viable participant. acs.org

The reaction is initiated by the copper-catalyzed addition of a nucleophilic boron species to the isocyano carbon. acs.org This is followed by an intramolecular cyclization onto the pendant alkene (a 5-endo-dig cyclization), which forms the indole ring system. The resulting product is a 2-borylindole, a versatile synthetic intermediate that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce further diversity. acs.orgnih.gov

| Substituent on Aryl Ring | Pendant Michael Acceptor | Yield of 2-Borylindole (%) |

|---|---|---|

| 4-MeO | Methyl acrylate | 86 |

| 4-Br | Methyl acrylate | 84 |

| 4-CO₂Me | Methyl acrylate | 85 |

| 2,6-Me₂ | Methyl acrylate | 86 |

| H | Methyl vinyl ketone | 82 |

| H | Acrylamide | 72 |

| H | Acrylonitrile | 80 |

Extending the methodology of borylative cyclization, researchers have developed a copper-catalyzed silylative cyclization of 2-alkenylphenyl isocyanides. acs.orgnih.gov This reaction follows a similar mechanistic pathway but employs a silylboronate reagent instead of a diboronate. The reaction effectively converts the 2-alkenylaryl isocyanide into a 2-silylindole. acs.org These silyl-substituted indoles are also valuable synthetic intermediates. The reaction conditions are analogous to the borylative process, highlighting the versatility of the copper-catalyzed cyclization platform. acs.org

Coordination Chemistry and Organometallic Catalysis

1-Chloro-2-isocyanobenzene as a Ligand Precursor

The presence of the isocyanide (-N≡C) group makes this compound a valuable synthon for the development of novel ligands. Isocyanides are known for their ability to coordinate to a wide range of transition metals, acting as strong σ-donors and variable π-acceptors. researchgate.net The chloro-substituent on the phenyl ring provides a handle for further functionalization, allowing for the systematic modification of the ligand's electronic and steric properties.

Design and Synthesis of Isocyanide-Based Ligands

The synthesis of isocyanide-based ligands often involves the reaction of this compound with various nucleophiles or its use in multicomponent reactions. beilstein-journals.org For instance, the isocyanide group can readily participate in reactions to form more complex ligand architectures. The chlorine atom can be substituted or can influence the reactivity of the aromatic ring, enabling the creation of a diverse library of ligands from this single precursor. The ability to introduce different functional groups onto the phenyl ring allows for the design of ligands with tailored properties for specific catalytic applications or for the study of fundamental chemical interactions. rsc.orgcardiff.ac.uk

Electronic and Steric Tuning of Ligand Properties

The electronic and steric properties of ligands derived from this compound can be precisely controlled. The electronic nature of the ligand is influenced by the substituents on the aromatic ring. Electron-donating groups will increase the electron density on the isocyanide carbon, enhancing its σ-donating ability. Conversely, electron-withdrawing groups will decrease the electron density, strengthening its π-accepting character. univ-rennes.fr

Steric hindrance can be modulated by introducing bulky groups at the ortho-position to the isocyanide, which can influence the coordination geometry around the metal center and the stability of the resulting complex. This fine-tuning of both electronic and steric parameters is crucial for optimizing the performance of organometallic catalysts and for studying the subtle interplay of forces in coordination compounds. univ-rennes.fr

Metal Complexation Studies

Gold(I) Complexes Incorporating Isocyanobenzene (B1200496) Ligands

Gold(I) complexes featuring isocyanide ligands have been a subject of intense research due to their interesting photophysical properties and potential applications in materials science and catalysis. mdpi.comnih.gov The linear geometry of two-coordinate gold(I) complexes and the tendency of these complexes to form intermolecular interactions make them particularly fascinating.

The reaction of this compound derivatives with gold(I) precursors, such as [AuCl(THT)] (THT = tetrahydrothiophene), yields the corresponding gold(I)-isocyanide complexes. mdpi.comcolab.ws X-ray diffraction studies of these adducts typically reveal a linear coordination geometry around the gold(I) center, with the isocyanide carbon and the other ligand (e.g., a halide) occupying the two coordination sites. mdpi.comrsc.org

A study on a related compound, [AuCl(CNC6H3-4-Cl-2-I)], which was synthesized from 4-chloro-2-iodo-1-isocyanobenzene, provides insight into the structural features of such complexes. The molecular structure of this gold(I) complex is analogous to other reported [AuCl(CNR)] complexes, exhibiting a linear C–Au–Cl arrangement. mdpi.com

Table 1: Selected Bond Distances and Angles for a Representative Gold(I)-Isocyanide Complex

| Parameter | Value |

| Au-C Bond Distance | ~1.92 Å mdpi.com |

| Au-Cl Bond Distance | Varies |

| C-N-C Angle | ~178.1° mdpi.com |

| N-C-Au Angle | ~178.3° mdpi.com |

Note: The data in this table is representative and may vary depending on the specific substituents on the isocyanobenzene ligand and the crystal packing forces.

A key feature observed in the solid-state structures of many gold(I) complexes, including those with isocyanide ligands, is the presence of aurophilic interactions. nih.govub.edu These are weak, attractive interactions between gold(I) centers, with Au···Au distances typically shorter than the sum of their van der Waals radii (~3.32 Å). nih.gov These interactions play a crucial role in the self-assembly of gold(I) complexes in the solid state, leading to the formation of dimers, chains, and other supramolecular architectures. mdpi.comub.edu

Catalytic Activity of Metal-Isocyanide Complexes

The catalytic applications of transition metal complexes featuring isocyanide ligands are extensive, leveraging the unique electronic and steric properties of the isocyanide group. Isocyanides, including this compound, serve as versatile ligands in organometallic chemistry. They are isoelectronic with carbon monoxide but offer a greater capacity for modification, allowing for fine-tuning of the catalyst's properties. kyoto-u.ac.jp The carbon atom of the isocyanide can exhibit amphiphilic character, engaging with both nucleophiles and electrophiles, which is a key aspect of their reactivity in catalytic cycles. acs.org Metal complexes containing these ligands are active in a variety of transformations, particularly in homogeneous catalysis. acs.org

Homogeneous Catalysis Applications

Metal complexes of aryl isocyanides are effective homogeneous catalysts for a range of organic transformations. acs.org The stability and reactivity of these catalysts can be modulated by the electronic environment of the metal center, which is directly influenced by the coordinated ligands. rsc.org Isocyanides are considered strong σ-donors and variable π-acceptors, a combination that stabilizes metal complexes in various oxidation states, which is crucial for many catalytic cycles. mdpi.com

While specific studies detailing the use of an isolated this compound metal complex as a catalyst are not abundant, the compound itself is a known reactant in multicomponent reactions (MCRs), which often involve metal or acid catalysis. One prominent example is the Passerini three-component reaction. In a study utilizing immobilized sulfuric acid on silica (B1680970) gel as a solid acid catalyst, this compound was reacted with benzoic acid and various aldehydes to synthesize α-acyloxycarboxamides. mdpi.com This reaction proceeds efficiently in aqueous media, highlighting the utility of the isocyanide functional group in complex molecule synthesis. mdpi.com

The table below summarizes the results for the Passerini reaction involving this compound and benzaldehyde (B42025), demonstrating the high efficiency of this transformation under specific catalytic conditions. mdpi.com

| Reactants | Catalyst | Solvent | Time | Yield (%) |

| This compound, Benzaldehyde, Benzoic Acid | H₂SO₄-SiO₂ | Water | 10 min | 96 |

| Table 1: Passerini Reaction with this compound. mdpi.com | ||||

| This reaction, while not a direct example of this compound acting as a ligand within a metal catalyst, underscores its role as a valuable C1 building block in catalyzed synthetic processes. |

Role in C-C and C-X Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds lies at the heart of organic synthesis, and isocyanide ligands play a significant role in metal-catalyzed reactions that achieve these transformations. science.gov Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, can utilize isocyanide complexes. youtube.comyoutube.com For instance, complexes of the type [PdCl₂(CNR)₂] have been shown to promote Suzuki-Miyaura cross-coupling. mdpi.com The general mechanism involves key steps such as oxidative addition, transmetalation, and reductive elimination, with the isocyanide ligand influencing the stability and reactivity of the palladium intermediates. youtube.com

A significant application of isocyanides in C-C bond formation is their insertion into metal-carbon or metal-hydrogen bonds. This step is central to many catalytic processes, including polymerization and cyclization reactions. researchgate.net A relevant example is the palladium-catalyzed cyclocoupling of 2-halobiaryls with isocyanides, which proceeds via the cleavage of a C-H bond to form fluorenone imine derivatives. nih.gov This reaction demonstrates the utility of isocyanides in advanced C-H functionalization strategies, which are highly sought after for their atom economy. nih.gov Although this particular study found that sterically bulky 2,6-disubstituted phenyl isocyanides were optimal, it provides a clear framework for how aryl isocyanides like this compound can participate in C-C bond formation. nih.gov The reaction involves the insertion of the isocyanide into a palladium-aryl bond, followed by intramolecular C-H activation.

The general scheme for such isocyanide-involved C-C bond forming reactions can be summarized as follows:

Oxidative Addition: The Pd(0) catalyst adds to an aryl halide (Ar-X).

Isocyanide Insertion: The isocyanide (R-NC) inserts into the Pd-Ar bond.

Further Reaction: Subsequent steps like C-H activation or coupling with another partner occur.

Reductive Elimination: The final product is released, regenerating the Pd(0) catalyst.

Ligand Design for Enhanced Catalytic Performance

The performance of a homogeneous catalyst is critically dependent on the design of the ligands coordinated to the metal center. acs.org For isocyanide ligands, both steric and electronic factors can be systematically varied to optimize catalytic activity and selectivity. The design of new isocyanide ligands is a key area of research aimed at improving existing catalytic systems and discovering new reactivity. nih.gov

Steric Effects: Steric bulk is a crucial parameter in ligand design. In many catalytic systems, bulky ligands can promote the formation of coordinatively unsaturated, highly reactive species. For example, in the rhodium-catalyzed hydrosilylation of ketones, new isocyanide ligands with bulky meta-terphenyl backbones were synthesized. nih.gov The study found that a highly hindered isocyanide ligand led to a significant rate acceleration compared to less bulky isocyanides or common phosphine (B1218219) ligands. nih.gov This enhancement was attributed to the bulky ligand's ability to favor the formation of a catalytically active monoisocyanide-rhodium species. nih.gov Similarly, for palladium-catalyzed reactions like Suzuki-Miyaura coupling, a high steric demand for the coordinated isocyanide can ensure greater stability of the catalyst. mdpi.com this compound, with a substituent at the ortho position, possesses a degree of steric hindrance that can influence the geometry and reactivity of its metal complexes.

The table below illustrates key principles of isocyanide ligand design and their impact on catalytic performance, based on findings from rhodium-catalyzed hydrosilylation. nih.gov

| Ligand Feature | Structural Effect on Metal Complex | Catalytic Consequence |

| High Steric Bulk | Favors formation of lower-coordinate species (e.g., bis- or mono-ligated complexes). | Increases catalytic activity by creating open coordination sites for substrate binding. |

| Low Steric Bulk | Allows formation of higher-coordinate, more stable species (e.g., tetracoordinated complexes). | Can lead to lower catalytic activity due to catalyst saturation. |

| Strong σ-Donation | Strengthens the metal-ligand bond. | Stabilizes the catalyst but may affect the rate of ligand dissociation steps. |

| π-Acceptor Ability | Stabilizes electron-rich metal centers via back-donation. | Modulates the electronic properties of the metal center, influencing its reactivity in oxidative addition and reductive elimination steps. |

| Table 2: Principles of Isocyanide Ligand Design for Catalysis. nih.gov |

The rational design of ligands like this compound, considering both its electronic signature from the chloro-substituent and the steric influence of its substitution pattern, is essential for the development of future transition metal catalysts with enhanced performance.

Advanced Analytical Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary toolset for elucidating the molecular structure and functional group composition of organic compounds. For 1-chloro-2-isocyanobenzene, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical profile.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, analysis of closely related analogues, such as 4-chloro-2-iodo-1-isocyanobenzene, offers significant insight into the expected spectral features. mdpi.compreprints.org

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet pattern for the four aromatic protons. The substitution pattern breaks the symmetry of the benzene (B151609) ring, rendering each proton chemically distinct. The signals, typically appearing in the range of δ 7.0–8.0 ppm, would exhibit coupling (ortho, meta, and para) to one another. The electron-withdrawing nature of both the chloro and isocyano groups would shift the proton signals downfield compared to unsubstituted benzene.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the isocyano carbon. The isocyano carbon is typically found in the δ 160–170 ppm region. The carbon atom attached to the chlorine (C-Cl) would appear around δ 130–140 ppm, while the carbon bearing the isocyano group (C-NC) would also be significantly shifted. In the analogue 4-chloro-2-iodo-1-isocyanobenzene, the carbon signals have been explicitly assigned. mdpi.compreprints.org

| Carbon Position | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| C-I | 95.28 |

| Aromatic CH | 128.00 |

| Aromatic CH | 128.71 |

| C-NC | 129.96 |

| C-Cl | 138.32 |

| Aromatic CH | 139.88 |

| N≡C | 144.60 |

Infrared (IR) spectroscopy is an indispensable technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the isocyano (N≡C) group. This peak is typically observed in the 2150–2100 cm⁻¹ region. rsc.org For instance, in the related compound 4-chloro-2-iodo-1-isocyanobenzene, this stretch appears at 2221 cm⁻¹. mdpi.compreprints.org Other key absorptions include C-H stretches for the aromatic ring (above 3000 cm⁻¹), C=C in-ring stretching vibrations (1600–1450 cm⁻¹), and the C-Cl stretch, which typically appears in the fingerprint region (1100–800 cm⁻¹). libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Isocyanide (N≡C) | Stretching | 2150-2100 | Strong, Sharp |

| Aromatic C=C | In-ring Stretching | 1600-1450 | Medium |

| Aromatic C-Cl | Stretching | 1100-800 | Strong |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₄ClN), the exact molecular weight is 137.0083 g/mol . americanelements.com The mass spectrum would show a molecular ion peak (M⁺) at m/z = 137. A key feature would be the M+2 peak at m/z = 139, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1). Common fragmentation pathways would likely involve the loss of the isocyano group (M⁺ - CN, m/z = 111) or the chlorine atom (M⁺ - Cl, m/z = 102), followed by further fragmentation of the resulting chlorobenzene (B131634) or phenyl radical cations.

Diffraction Techniques for Structural Elucidation

While spectroscopy provides clues about connectivity and functional groups, diffraction techniques offer definitive proof of the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray crystallography is the most powerful method for determining the precise solid-state structure of a molecule, providing accurate bond lengths, bond angles, and conformational details. Although a crystal structure for this compound itself is not prominently reported, analysis of its derivatives and related isocyanide-containing compounds provides a clear picture of its expected molecular geometry. mdpi.com X-ray analysis of a gold(I) complex of 4-chloro-2-iodo-1-isocyanobenzene reveals that the isocyanide ligand maintains its linear C-N-C geometry and provides the precise bond lengths and angles of the substituted aromatic ring. mdpi.compreprints.org Such studies confirm the planarity of the benzene ring and the specific spatial relationship between the chloro and isocyano substituents.

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. Isocyanides are known to be versatile participants in such interactions, acting as both hydrogen bond acceptors and participants in other non-covalent bonding. acs.org For this compound, crystallographic analysis would likely reveal several key interactions:

Hydrogen Bonding: The terminal carbon of the isocyano group can act as a hydrogen bond acceptor, forming C-H···C≡N contacts with hydrogen atoms from neighboring aromatic rings. acs.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor or acceptor, potentially interacting with the nitrogen atom of the isocyano group (C-Cl···N) or other electronegative atoms.

Studies on related structures have shown that isocyanides can interact with a wide range of atoms, highlighting their ability to direct supramolecular assembly in the solid state. acs.orgresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound, particularly when it is part of a complex reaction mixture such as in multicomponent reactions, necessitates the use of hyphenated analytical techniques. These methods couple a separation technique with a spectroscopic detection method, providing comprehensive qualitative and quantitative data. tcichemicals.comresearchgate.netrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and thermally stable compounds. epa.gov For isocyanobenzene (B1200496) derivatives, GC-MS can separate individual components from a mixture before they are fragmented and detected by the mass spectrometer. researchgate.netrsc.org The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and identification by comparing fragmentation patterns with spectral libraries. In the synthesis of isocyanides, GC-MS is often employed to monitor the progress of the reaction. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are indispensable for analyzing a wider range of isocyanobenzene derivatives, including those that are non-volatile or thermally labile. rsc.orgnih.gov LC-MS is particularly crucial for analyzing the complex mixtures generated from isocyanide-based multicomponent reactions, such as the Ugi reaction. acs.orgnih.gov In these reactions, this compound can react with several other components, leading to a diverse array of products that require the high separation efficiency of HPLC followed by the sensitive and specific detection of MS. acs.orgrsc.org

The presence of a chlorine atom in this compound provides a distinct isotopic signature in mass spectrometry. The natural abundance of chlorine isotopes (Cl and Cl) results in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, which greatly aids in the identification of chlorinated compounds within a complex chromatogram. researchgate.net

Below is a table summarizing typical parameters for hyphenated techniques used in the analysis of mixtures containing isocyanide derivatives.

| Technique | Separation Mode | Typical Column | Mobile Phase/Carrier Gas | Detector | Application Example |

| GC-MS | Gas Chromatography | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (EI) | Analysis of volatile reaction byproducts and starting material purity. researchgate.netrsc.org |

| HPLC-MS | Reversed-Phase HPLC | C18 | Acetonitrile (B52724)/Water Gradient | TOF or Quadrupole MS (ESI) | Analysis of Ugi reaction products; Characterization of synthesized imides. acs.orgrsc.org |

| LC-MS/MS | Reversed-Phase or HILIC | C18 or specialized columns | Acetonitrile/Water with modifiers | Triple Quadrupole or Ion Trap MS | Quantitative analysis of trace-level haloacetic acids and other polar analytes. rsc.orglcms.cz |

Development of Novel Analytical Methods for Isocyanobenzene Derivatives

The synthesis of novel compounds derived from this compound necessitates the development and validation of new analytical methods for their characterization and quantification. The process of method development is systematic, aiming to create a procedure that is sensitive, specific, accurate, and robust. nih.govlcms.cz

The development workflow typically begins with selecting the appropriate analytical platform, which for complex isocyanobenzene derivatives is often High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer. rsc.orgnih.gov Key steps include:

Sample Preparation: This may involve simple dilution, or more complex procedures like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components. nih.gov

Chromatographic Method Optimization: The goal is to achieve good separation between the analyte of interest and other components. This involves selecting a suitable column (e.g., C18 for reversed-phase) and optimizing the mobile phase composition, gradient, flow rate, and temperature. lcms.cz For instance, a gradient elution from 5% to 100% acetonitrile in water is a common starting point for separating products from a reaction mixture. rsc.org

Mass Spectrometry Optimization: This involves tuning the ion source parameters (e.g., electrospray voltage) and mass analyzer settings to achieve maximum sensitivity for the target molecule. For structural confirmation, high-resolution mass spectrometry (HRMS), often with a Time-of-Flight (TOF) analyzer, is used to obtain accurate mass measurements, which helps in determining the elemental composition. rsc.org

In the synthesis of imides using this compound as a reactant, analytical methods were developed using HPLC-MS to confirm the structure of the products. rsc.org The characterization was further supported by other spectroscopic techniques like Infrared (IR) Spectroscopy, which identifies the characteristic isocyanide (R-N≡C) stretching frequency, and Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural elucidation. rsc.orgthieme-connect.com

The table below outlines typical analytical conditions reported for the characterization of isocyanobenzene derivatives.

| Parameter | Technique | Description of Conditions |

| Chromatography | HPLC | Instrument: Agilent 1200 RRLC Column: Not specified Mobile Phase: Gradient elution with 5% CH3CN to 100% CH3CN Detector: Photodiode Array (UV) rsc.org |

| Mass Spectrometry | HRMS (TOF) | Instrument: Agilent 6224 TOF Ionization: Electrospray Ionization (ESI) rsc.org |

| Vibrational Spectroscopy | FT-IR | Instrument: Bruker Vertex 80 Method: Universal ATR sampling accessory rsc.org |

| Nuclear Magnetic Resonance | ¹H & ¹³C NMR | Instrument: 400 MHz spectrometer Solvent: CDCl₃ rsc.org |

Method validation is the final step, where the performance of the developed method is verified. This involves assessing parameters such as linearity (the response of the detector across a range of concentrations), accuracy (closeness to the true value), precision (repeatability), and the limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected. lcms.cz

Investigation of Biological Activities and Toxicological Implications

In Vitro Cytotoxicity Studies

While direct studies on the cytotoxicity of 1-chloro-2-isocyanobenzene are limited, research on complex molecules synthesized using this compound provides indirect insight. It is frequently employed as a starting reagent in the creation of novel compounds with therapeutic potential, including those with anticancer properties.

Effects on Human Cancer Cell Lines (e.g., A549, HepG2, A2780)

There is a lack of specific data testing the direct effects of this compound on human lung (A549), liver (HepG2), or ovarian (A2780) cancer cell lines. However, the broader family of isocyanates and compounds containing a chlorophenyl group have been evaluated. For instance, various organophosphate flame retardants have been shown to inhibit cell viability in both A549 and HepG2 cell lines. Similarly, derivatives of benzimidazole (B57391) demonstrated potent cytotoxic activity against A549 and HepG2 cells, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively.

In studies where this compound is used as a precursor, the resulting complex molecules have shown significant cytotoxic effects. For example, a series of novel inhibitors of the solute carrier family 1 member 1 (SLC1A1), synthesized using this compound, displayed potent cytotoxicity against human clear cell renal carcinoma cell lines, including A498, UMRC2, and 786-O. This suggests that while the parent compound's activity is unconfirmed, its structural elements can be incorporated into highly cytotoxic agents.

Interactive Table 1: In Vitro Cytotoxicity of Compounds Related to this compound Note: This table includes data for derivatives and structurally related compounds, as direct cytotoxicity data for this compound on these specific cell lines is not readily available.

Induction of Apoptosis via Oxidative Stress Pathways

A common mechanism of cytotoxicity for reactive chemicals involves the induction of apoptosis (programmed cell death) through the generation of oxidative stress. Isocyanates are known to trigger apoptosis in human lymphocytes by causing an imbalance in the cell's redox state. biorxiv.org This process is characterized by an overproduction of reactive oxygen species (ROS), which can damage cellular components and initiate cell death pathways. Given the reactivity of the isocyanide group, it is plausible that this compound could act similarly. biorxiv.org

Studies on other compounds have established a clear link between ROS generation and apoptosis in cancer cells. For example, the antimalarial drug Artesunate induces ROS-dependent apoptosis in A549 cancer cells. The presence of a chloro-phenyl group in a molecule has also been associated with potent apoptosis-inducing activity in breast cancer cells.

Role of Mitochondrial Dysfunction

Mitochondria are central to both cellular energy production and the regulation of apoptosis. Oxidative stress is intrinsically linked to mitochondrial health. An excessive amount of ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.

This pathway has been observed with compounds structurally related to this compound's isomer. Inhibitors of JNK (c-Jun N-terminal kinase), synthesized from 1-chloro-2-isocyanato benzene (B151609), were found to protect against mitochondrial dysfunction. The tested inhibitors showed potent activity in mitochondrial membrane potential assays, suggesting the parent chemical structure can influence pathways related to mitochondrial health. Furthermore, mitochondrial dysfunction is a known consequence of ROS overproduction in various cell types, leading to neuronal cell death and other pathologies.

Neurotoxicity Research

The potential for neurotoxicity is a significant concern for reactive industrial chemicals. While direct evidence for this compound is lacking, the effects of related compounds and general mechanisms of neurotoxicity provide a framework for potential concern.

Impact on Neuronal Cell Viability and Function

Research on diisocyanates has not found sufficient evidence for a causal association with neurotoxic effects in humans, though symptoms have been reported following occupational exposure. However, other compounds containing a chlorophenyl moiety are known neurotoxicants. For instance, the pyrethroid insecticide fenvalerate, which contains a 4-chlorophenyl group, exerts its neurotoxic effects by altering the function of sodium channels in nerve cells.

More directly, research into neurodegenerative diseases often focuses on the impact of chemical agents on neuronal cells. Parkinson's disease-like symptoms can be induced in experimental models by toxins like rotenone, which causes apoptosis in neuronal cells. Urban particulate matter has also been shown to induce neuronal cell death, highlighting the susceptibility of these cells to chemical insults. Given its reactive nature, the potential for this compound to adversely affect neuronal cell viability warrants investigation.

Mechanisms Involving Reactive Oxygen Species (ROS) Generation

The generation of ROS is a primary mechanism underlying the neurotoxicity of many chemicals. In neuronal cells, excessive ROS can be produced by enzymes like NADPH oxidase (NOX) and can lead to oxidative damage, mitochondrial dysfunction, and ultimately, cell death. This mechanism is implicated in the neurotoxicity induced by a wide range of substances, from environmental pollutants to neurotoxins used in research.

Studies of JNK inhibitors derived from an isomer of this compound have shown that these molecules can significantly reduce ROS generated by neurotoxins in the human neuroblastoma cell line SH-SY5Y. This finding suggests that the core chemical structure could be relevant to pathways involving ROS in neuronal cells. The general principle is that excessive ROS production disrupts the delicate redox balance in neurons, a key factor in the pathology of many neurodegenerative diseases.

Interactive Table 2: Neurotoxic Effects and Mechanistic Observations of Related Compounds and Models

Antimicrobial Activity of Derivatives

Derivatives of this compound, particularly urea (B33335) and carbamide analogs, have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microbes.

Research has shown that derivatives synthesized from isocyanates, including those with chloro-phenyl structures, exhibit a range of antimicrobial activities. These compounds are often tested against a panel of clinically relevant pathogens. For instance, various unsymmetrical carbamide derivatives, which are products of isocyanates reacting with amines, have shown potent activity against bacterial strains like Salmonella typhimurium, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as the fungal pathogen Candida albicans. nih.gov Similarly, libraries of 1,3-disubstituted-4-thioxoimidazolidin-2-ones, synthesized from isocyanate derivatives, have demonstrated significant antifungal activity, particularly against Saccharomyces cerevisiae. researchgate.net

Studies on urea derivatives have also identified compounds with promising antimicrobial profiles. Certain adamantyl urea adducts, for example, have shown outstanding growth inhibition of over 94% against Acinetobacter baumannii. mdpi.com Other research into sulfonylurea derivatives found that some compounds recorded high activity against C. albicans and Bacillus mycoides. nih.gov The screening results often reveal that the level of activity is highly dependent on the specific chemical structure of the derivative.

| Derivative Class | Test Organism | Result (MIC in µg/mL or Inhibition) | Reference |

|---|---|---|---|

| Unsymmetrical Carbamides | S. aureus, C. albicans, etc. | Potent activity with promising MIC values | nih.gov |

| Adamantyl Urea Adducts | Acinetobacter baumannii | 94.5% growth inhibition | mdpi.com |

| Sulfonylurea Derivatives | C. albicans | High activity (inhibition zone 50 mm) | nih.gov |

| Sulfonylurea Derivatives | Bacillus mycoides | High activity (inhibition zone 40 mm) | nih.gov |

| 1,2-Benzothiazines | Bacillus subtilis | MIC range: 25-600 µg/mL | nih.gov |

| 1,2-Benzothiazines | Staphylococcus aureus | MIC range: 25-600 µg/mL | nih.gov |

| 1,3-Disubstituted-4-thioxoimidazolidin-2-ones | S. cerevisiae | Significant activity (MIC 1–10 µg/mL) | researchgate.net |

For penem (B1263517) antibiotics, another class of compounds, modifications to the side chains have revealed that aromatic rings can be detrimental to activity against mycobacteria. nih.gov In contrast, studies on diphenyl ureas for activity against Mycobacterium tuberculosis focus on modifying nitro positions and alkyl chain lengths to build a structure-activity relationship. gvsu.edu Research on isocyanide derivatives has shown that halogen substitutions at the ortho- and para-positions of the aromatic system tend to perform best in terms of antibiotic activity. nih.gov This suggests that for derivatives of this compound, the position of the chlorine atom is critical, and the nature of other substituents will significantly modulate biological activity.

Mechanism of Biological Action

The biological effects of isocyanates are largely attributed to their high chemical reactivity, which allows them to form covalent bonds with various biological molecules.

The primary mechanism of action for isocyanates involves their reaction with nucleophilic groups present in proteins. oup.com The electrophilic carbon atom of the isocyanate group (–N=C=O) readily reacts with primary and secondary amines, hydroxyl groups, and thiols. researchgate.netnih.gov The reaction with amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal amino acids of proteins, results in the formation of highly stable urea linkages. researchgate.netsemanticscholar.orgwikipedia.org Reaction with hydroxyl groups, found on serine and tyrosine residues, forms carbamate (B1207046) (urethane) bonds. researchgate.net